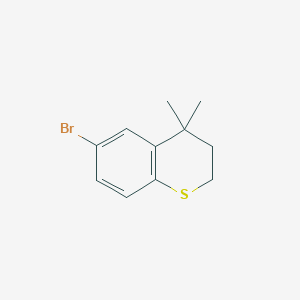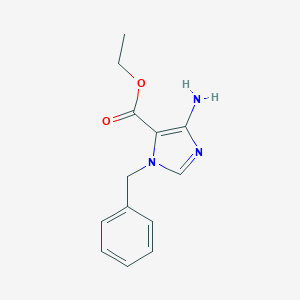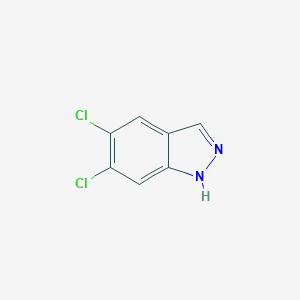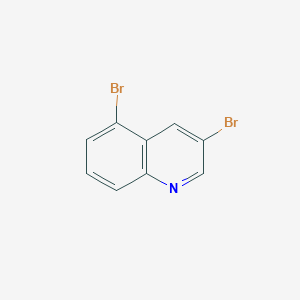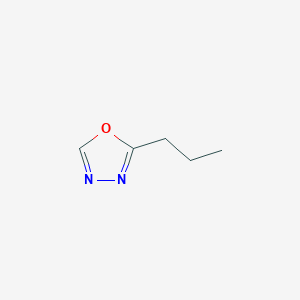
1,3,2lambda2-Dioxastannolane-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2lambda2-Dioxastannolane-4,5-dione, also known as DASD, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DASD is a heterocyclic compound that contains both oxygen and tin atoms in its structure. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
Mécanisme D'action
The exact mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione is not fully understood. However, it is believed that 1,3,2lambda2-Dioxastannolane-4,5-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
1,3,2lambda2-Dioxastannolane-4,5-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one limitation of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1,3,2lambda2-Dioxastannolane-4,5-dione. One area of interest is the development of new cancer therapies based on 1,3,2lambda2-Dioxastannolane-4,5-dione. Researchers may also explore the use of 1,3,2lambda2-Dioxastannolane-4,5-dione in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies may be conducted to better understand the mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione and its potential side effects.
Méthodes De Synthèse
The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione involves the reaction of 2,5-dioxo-1,4-dithiane with tributyltin hydride in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields 1,3,2lambda2-Dioxastannolane-4,5-dione as the final product. The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione is a relatively simple process, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
1,3,2lambda2-Dioxastannolane-4,5-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1,3,2λ2-dioxastannolane-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLGYCUQGDOOR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)O[Sn]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxastannolane-4,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

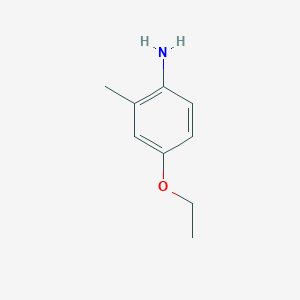
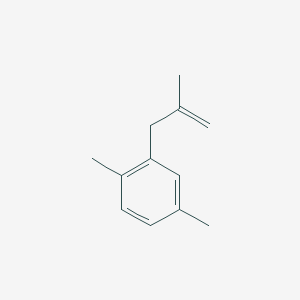
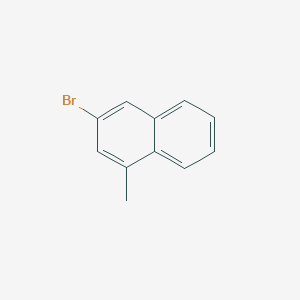

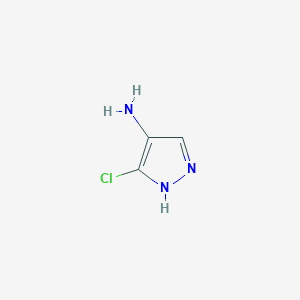
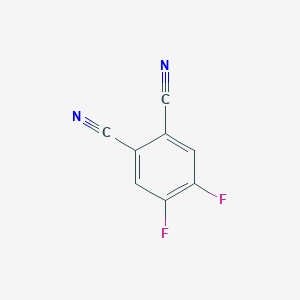
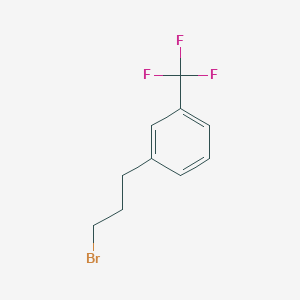
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

